![molecular formula C18H18FN3O4 B2942395 2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide CAS No. 866018-01-1](/img/structure/B2942395.png)
2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is the bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Scientific Research Applications
Synthesis of Heterocyclic Systems
Research has delved into the synthesis of heterocyclic compounds using derivatives similar to "2-(acetylamino)-N1-(4-fluorophenyl)-N3-(4-methoxyphenyl)malonamide." For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds showcases the compound's utility in constructing complex heterocyclic systems. These systems are of significant interest for their potential biological activities and pharmacological applications (Lovro Selič et al., 1997).
Electrochemical Behavior
The electrochemical behavior of derivatives has been studied to understand their potential applications in various chemical reactions and processes. For example, the investigation into the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in protic medium reveals insights into the reduction and oxidation pathways that these compounds can undergo. This knowledge is crucial for their application in synthetic chemistry and the development of novel compounds (J. David et al., 1995).
Chemical Structure Exploration for Therapeutic Uses
The exploration of chemical structures related to "2-(acetylamino)-N1-(4-fluorophenyl)-N3-(4-methoxyphenyl)malonamide" for potential therapeutic uses is another significant area of research. Compounds with similar structures have been synthesized and evaluated for their biological activities, such as inhibiting specific enzymes or receptors. For instance, the study of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for treating Parkinson's disease highlights the potential medical applications of these chemical entities (Xiaohu Zhang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-acetamido-N-(4-fluorophenyl)-N'-(4-methoxyphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-11(23)20-16(17(24)21-13-5-3-12(19)4-6-13)18(25)22-14-7-9-15(26-2)10-8-14/h3-10,16H,1-2H3,(H,20,23)(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJKVBWJLKNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylamino)-N~1~-(4-fluorophenyl)-N~3~-(4-methoxyphenyl)malonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.